Sofosbuvir O-Desisopropyl O-Ethyl Ester

HPLC method validation relative retention time impurity profiling

Sofosbuvir O-Desisopropyl O-Ethyl Ester (CAS 1064684-30-5) is a phosphoramidate prodrug analog and a recognized process-related impurity of the hepatitis C virus (HCV) NS5B polymerase inhibitor sofosbuvir. Structurally, it differs from the parent drug sofosbuvir (isopropyl ester, MW 529.45) by replacement of the isopropyl ester moiety with an ethyl ester, yielding a molecular formula of C21H27FN3O9P and a molecular weight of 515.43 g/mol.

Molecular Formula C21H27FN3O9P
Molecular Weight 515.4 g/mol
Cat. No. B13447035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir O-Desisopropyl O-Ethyl Ester
Molecular FormulaC21H27FN3O9P
Molecular Weight515.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
InChIInChI=1S/C21H27FN3O9P/c1-4-31-18(28)13(2)24-35(30,34-14-8-6-5-7-9-14)32-12-15-17(27)21(3,22)19(33-15)25-11-10-16(26)23-20(25)29/h5-11,13,15,17,19,27H,4,12H2,1-3H3,(H,24,30)(H,23,26,29)/t13-,15+,17?,19+,21?,35?/m0/s1
InChIKeyHRGZELWFPQCNNG-AYMKCPDTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sofosbuvir O-Desisopropyl O-Ethyl Ester: Structural Identity and Analytical Reference Role in HCV Antiviral Research


Sofosbuvir O-Desisopropyl O-Ethyl Ester (CAS 1064684-30-5) is a phosphoramidate prodrug analog and a recognized process-related impurity of the hepatitis C virus (HCV) NS5B polymerase inhibitor sofosbuvir [1]. Structurally, it differs from the parent drug sofosbuvir (isopropyl ester, MW 529.45) by replacement of the isopropyl ester moiety with an ethyl ester, yielding a molecular formula of C21H27FN3O9P and a molecular weight of 515.43 g/mol . Supplied as a reference standard with purity ≥95% and comprehensive characterization data (COA, HNMR, MS, HPLC/GC), this compound is predominantly employed in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of sofosbuvir [2].

Why Sofosbuvir O-Desisopropyl O-Ethyl Ester Cannot Be Substituted by Generic Impurity Reference Standards in Regulated Analytical Workflows


In regulated pharmaceutical quality control and ANDA submissions, generic substitution of impurity reference standards is precluded by stringent pharmacopeial and ICH Q3A/Q3B requirements for structurally authenticated, individually characterized markers [1]. Sofosbuvir O-Desisopropyl O-Ethyl Ester exhibits a distinct chromatographic retention profile relative to the parent drug sofosbuvir and other closely related ester analogs (e.g., methyl ester), as well as unique mass spectrometric fragmentation patterns and solubility characteristics that directly impact method selectivity, system suitability, and limit of detection/quantification parameters . Employing a non-specific surrogate or structurally mismatched impurity marker introduces the risk of co-elution, inaccurate quantification, and failure to meet ICH Q2(R1) validation criteria, ultimately jeopardizing regulatory acceptance of analytical methods for batch release and stability testing [2].

Quantitative Differentiation Evidence for Sofosbuvir O-Desisopropyl O-Ethyl Ester: Comparative Data vs. Parent Drug and In-Class Analogs


Chromatographic Selectivity: Relative Retention Time (RRT) Separation from Sofosbuvir in Validated HPLC Methods

Sofosbuvir O-Desisopropyl O-Ethyl Ester (reported as Sofosbuvir Impurity E) exhibits a relative retention time (RRT) of approximately 0.93 relative to Sofosbuvir (RRT=1.0) under standard reversed-phase HPLC conditions, with a chromatographic resolution greater than 2.0, validated in accordance with ICH Q2(R1) guidelines . Key method performance parameters include linearity R² >0.999, accuracy within 80–120% recovery, and precision %RSD ≤2 . In contrast, the parent drug sofosbuvir elutes at the reference retention time under identical conditions, while other ester analogs such as the methyl ester exhibit distinct RRT values that differ from both compounds .

HPLC method validation relative retention time impurity profiling

Molecular Identity and Mass Difference: Discriminating Ethyl Ester from Isopropyl Ester (Sofosbuvir) by LC-MS

The molecular weight of Sofosbuvir O-Desisopropyl O-Ethyl Ester is 515.43 g/mol (exact mass 515.1469 Da), compared to 529.45 g/mol for the parent drug sofosbuvir (isopropyl ester) . This 14.02 Da mass difference corresponds to the substitution of an isopropyl group (C3H7, 43.06 Da) with an ethyl group (C2H5, 29.06 Da), resulting in a mass shift that is clearly resolvable by modern LC-MS instruments . Other in-class analogs such as Sofosbuvir O-Desisopropyl O-Methyl Ester (MW ~501 g/mol) exhibit further mass decrements, providing orthogonal identification capability .

mass spectrometry molecular weight impurity identification

Solubility Profile and Storage Stability: Handling Advantages for Analytical Method Development

Sofosbuvir O-Desisopropyl O-Ethyl Ester is documented to be soluble in acetonitrile and requires storage at 2–8°C, whereas sofosbuvir reference standards typically specify solubility in DMSO or methanol and may exhibit different long-term stability profiles under identical storage conditions . Some impurity reference providers further specify storage at -20°C for related diastereomeric impurities, indicating that the ethyl ester analog may offer practical advantages in solution preparation for routine HPLC analysis using acetonitrile-based mobile phases .

solubility storage stability reference standard preparation

Pharmacopeial Identification and Regulatory Traceability for ANDA Submissions

Sofosbuvir O-Desisopropyl O-Ethyl Ester is formally catalogued as Sofosbuvir IP Impurity E (Indian Pharmacopoeia) and is also cross-referenced as Sofosbuvir Impurity I (CAS 2164516-85-0) in certain compendial listings, with established traceability to USP or EP pharmacopeial standards when available from certified reference material providers . In contrast, generic 'ethyl sofosbuvir' analogs obtained from non-certified sources lack pharmacopeial designation and associated certificate of analysis documentation required for regulatory submission [1]. The compound is explicitly designated for use in analytical method development, method validation (AMV), and quality control (QC) applications for ANDA submissions, a defined application scope not uniformly available for all sofosbuvir ester analogs [1].

pharmacopeial reference standard ANDA regulatory compliance

Structural Basis for Differential Prodrug Activation: Ethyl vs. Isopropyl Ester Hydrolysis Kinetics

The phosphoramidate prodrug activation pathway of sofosbuvir involves sequential ester hydrolysis by cathepsin A and carboxylesterase 1 (CES1), where the identity of the ester moiety (isopropyl for sofosbuvir vs. ethyl for this compound) influences substrate recognition and hydrolysis rate [1]. While direct comparative hydrolysis kinetics for Sofosbuvir O-Desisopropyl O-Ethyl Ester versus sofosbuvir are not available in public literature, studies on structurally related phosphoramidate prodrugs (e.g., remdesivir and GS-9131 analogs) demonstrate that non-branched alkyl esters (ethyl > methyl) exhibit altered plasma stability and intracellular activation efficiency compared to branched esters (isopropyl), providing a class-level inference that the ethyl ester modification would result in measurably different prodrug activation kinetics [1][2].

prodrug activation ester hydrolysis pharmacokinetics

Optimal Deployment Scenarios for Sofosbuvir O-Desisopropyl O-Ethyl Ester in Analytical and Regulatory Workflows


Impurity Profiling and Batch Release Testing for Sofosbuvir API and Finished Dosage Forms

In pharmaceutical quality control laboratories, Sofosbuvir O-Desisopropyl O-Ethyl Ester serves as a certified reference standard for the identification and quantification of the ethyl ester impurity in sofosbuvir drug substance and drug product batches. Its baseline-resolved chromatographic separation (RRT ~0.93, resolution >2.0) from the parent drug allows precise integration and accurate reporting of impurity levels against ICH Q3A/Q3B thresholds, a capability that cannot be achieved with non-specific or structurally mismatched reference materials .

Analytical Method Development and Validation (AMV) for ANDA Regulatory Submissions

The compound's availability with full Certificate of Analysis (COA), HNMR, MS, and HPLC/GC characterization data makes it a critical component in developing and validating stability-indicating HPLC methods for ANDA submissions. Its distinct molecular weight (515.43 g/mol) and mass spectrometric signature provide orthogonal identification capabilities during method specificity and forced degradation studies, ensuring that the analytical method meets ICH Q2(R1) validation requirements for linearity (R² >0.999), accuracy (80–120% recovery), and precision (%RSD ≤2) [1].

Nucleoside Analog Structure-Activity Relationship (SAR) Studies in HCV Polymerase Research

For academic and industrial research groups investigating the impact of ester moiety modifications on phosphoramidate prodrug activation, the ethyl ester analog provides a structurally defined tool compound for comparative mechanistic studies. Researchers can employ this compound in parallel with sofosbuvir (isopropyl ester) and the methyl ester analog (where available) to systematically evaluate ester hydrolysis kinetics, intracellular triphosphate formation efficiency, and NS5B polymerase incorporation rates, generating quantitative SAR data that inform next-generation prodrug design .

Forced Degradation and Stability-Indicating Method Qualification

The compound's defined solubility in acetonitrile and storage stability profile (2–8°C) facilitate its use as a marker in forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress conditions). Its chromatographic behavior under stress conditions enables laboratories to establish relative response factors and degradation pathways, distinguishing process-related impurities from degradation products—a distinction critical for setting appropriate specification limits in regulatory filings .

Quote Request

Request a Quote for Sofosbuvir O-Desisopropyl O-Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.